lepomerine

Vue d'ensemble

Description

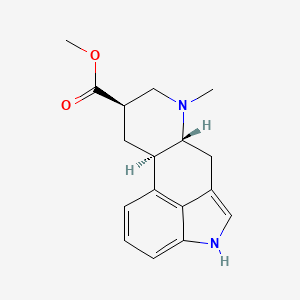

Lepomerine is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the phenylpiperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In

Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

Leptomerine has shown potential as a treatment for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase (AChE). This enzyme breaks down the neurotransmitter acetylcholine, which is essential for learning and memory. By inhibiting AChE, Leptomerine can potentially increase acetylcholine levels in the brain, thereby improving cognitive function in Alzheimer’s patients .

Neuroprotective Agent

Research indicates that Leptomerine may serve as a neuroprotective agent. Its anticholinesterase activity suggests it could help in preserving neural structures and functions, potentially aiding in the treatment of neurodegenerative diseases beyond Alzheimer’s .

Antioxidant Properties

Leptomerine may possess antioxidant properties, which could make it useful in combating oxidative stress. Oxidative stress is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer .

Cognitive Enhancer

In addition to its potential Alzheimer’s treatment, Leptomerine could be explored as a cognitive enhancer for non-pathological situations, such as improving memory and learning abilities in healthy individuals .

Therapeutic Agent for Cholinergic System Disorders

Given its mechanism of action, Leptomerine could be investigated for treating other disorders of the cholinergic system, such as myasthenia gravis, which is characterized by weakness and rapid fatigue of muscles under voluntary control .

Mécanisme D'action

Target of Action

Leptomerine, also known as “lepomerine”, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. By inhibiting AChE, leptomerine increases the level of acetylcholine in the brain, which can improve cholinergic functions .

Mode of Action

Leptomerine interacts with AChE and inhibits its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. The increased level of acetylcholine can enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by leptomerine is the cholinergic pathway. By inhibiting AChE, leptomerine prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons .

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of AChE by leptomerine leads to an increase in the concentration of acetylcholine in the brain. This can improve cholinergic functions and alleviate symptoms of neurological disorders like Alzheimer’s disease, where a deficiency of acetylcholine is often observed .

Propriétés

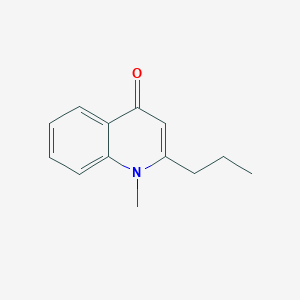

IUPAC Name |

1-methyl-2-propylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCLDHNLTJDYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leptomerine | |

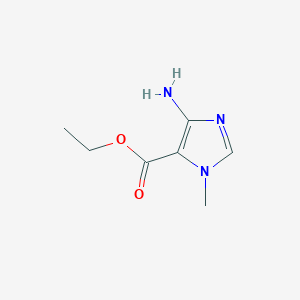

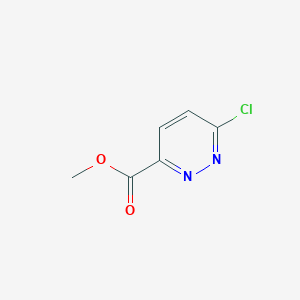

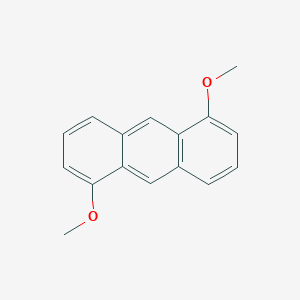

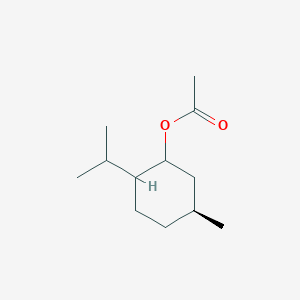

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

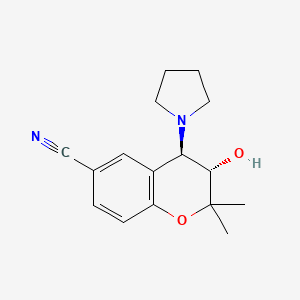

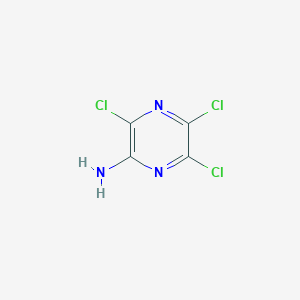

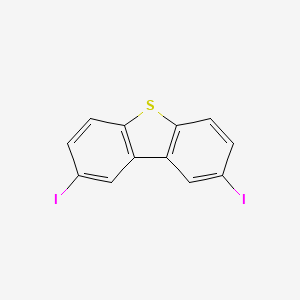

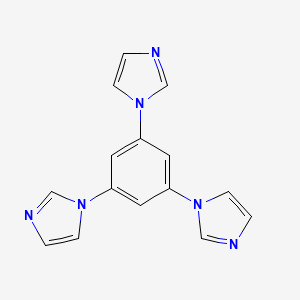

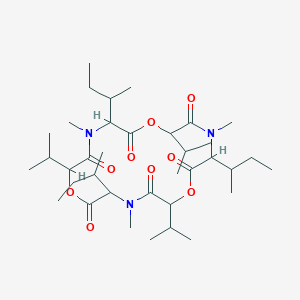

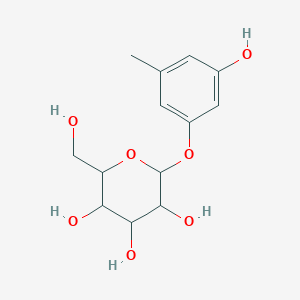

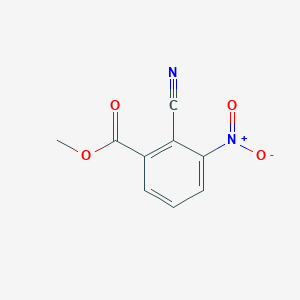

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.